2-(3-Amino-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide

Chemical purity QC specifications procurement

Researchers encounter significant variability in kinase assay data when using generic pyrazole acetamides due to uncharacterized regioisomeric impurities and inconsistent hinge-binding geometry. This 3-aminopyrazole building block (CAS 1249908-86-8) is supplied at 98% purity-3 percentage points above the common 95% 4-amino isomer-eliminating pre-assay repurification for SPR, ITC, and fluorescence-based kinase assays. - Crystallographically validated 3-aminopyrazole hinge-binding pharmacophore (PDB 3KGA); the 4-amino regioisomer cannot form the bidentate hinge interaction. - Methoxyethyl amide tail provides a synthetically tractable vector for fragment growing toward the ATP-pocket solvent-exposed region. - Standard pack sizes: 10 mg, 50 mg, 100 mg; bulk custom synthesis available; typically in stock with quote-based pricing.

Molecular Formula C8H14N4O2
Molecular Weight 198.22 g/mol
Cat. No. B13645723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide
Molecular FormulaC8H14N4O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCOCCNC(=O)CN1C=CC(=N1)N
InChIInChI=1S/C8H14N4O2/c1-14-5-3-10-8(13)6-12-4-2-7(9)11-12/h2,4H,3,5-6H2,1H3,(H2,9,11)(H,10,13)
InChIKeyQXLWWFUHSZJRMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Overview


2-(3-Amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide is a heterocyclic building block featuring a 3-aminopyrazole core linked to an N-(2-methoxyethyl)acetamide side chain (C₈H₁₄N₄O₂, MW 198.22 g/mol). The compound is primarily supplied for research use with a typical purity of ≥95%, though specific vendors offer higher purity grades . Its structural arrangement—a 3-amino substituent on the pyrazole ring combined with a flexible methoxyethyl amide tail—distinguishes it from its 4-amino regioisomer and other N-substituted analogs, creating differential hydrogen-bonding and physicochemical profiles relevant to kinase inhibitor design and fragment-based screening libraries .

Why Generic Pyrazole Acetamides Cannot Substitute


Within the pyrazole acetamide class, simple N-substitution changes (e.g., cyanomethyl, tert-pentyl, or unsubstituted acetamide) yield dramatically divergent biological activity profiles—kinase inhibition IC₅₀ values can span from low nanomolar to inactive across a single scaffold family [1]. More critically, the position of the exocyclic amino group (3- vs. 4-amino) alters the vector and electronic character of hydrogen-bond donor/acceptor interactions with kinase hinge regions, while the methoxyethyl tail modulates solubility, permeability, and metabolic stability in ways that cannot be replicated by alkyl-only or polar-only side chains . These multi-parameter interdependencies make blind substitution unreliable for assays where target engagement, selectivity, or cellular activity is being measured.

Quantitative Differentiation vs. Closest Analogs


Regioisomeric Purity Advantage

The 3-amino regioisomer (target compound) is supplied at a certified purity of 98% , whereas the directly comparable 4-amino positional isomer (2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide, CAS 1156725-92-6) is currently supplied at a standard purity of 95% . This 3-percentage-point purity differential directly reduces the burden of impurity profiling and repurification in sensitive biochemical or cellular assays.

Chemical purity QC specifications procurement

Predicted Physicochemical Property Differences

Computationally predicted properties for the 4-amino regioisomer (CAS 1156725-92-6) include a LogP of -1.58, 4 H-bond acceptors, 2 H-bond donors, and an Fsp³ of 0.5 . The 3-amino regioisomer (target compound) shares the same molecular formula (C₈H₁₄N₄O₂) and thus identical H-bond acceptor/donor counts, but the altered amino-group position is expected to shift the computed LogP and topological polar surface area (TPSA) due to differing intramolecular hydrogen-bonding and electronic distribution patterns. No experimentally measured LogP or TPSA has been reported for the target compound to date, necessitating in silico comparison .

Physicochemical properties drug-likeness regioisomer comparison

Kinase Hinge-Binding Pharmacophore Validation

The 3-aminopyrazole scaffold is a well-established ATP-competitive kinase hinge-binding motif, structurally characterized in co-crystal complexes such as MAPKAP kinase 2 (MK2) (PDB: 3KGA) where the 3-amino group engages the hinge region via dual hydrogen bonds [1]. The target compound retains this 3-amino substitution, whereas the 4-amino regioisomer places the amino group at a position that cannot form the same bidentate hinge interaction. 3-Aminopyrazole-containing acetamide analogs have demonstrated multi-kinase inhibitory activity, e.g., 2-(3-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide exhibits IC₅₀ values in the low micromolar range against JAK2 and EGFR [2]. The target compound's methoxyethyl tail provides a vector for modulating kinase selectivity beyond the hinge-binding core.

Kinase inhibition ATP-competitive hinge binder

Advantageous Application Scenarios


Kinase Inhibitor Fragment Library Design

Medicinal chemistry teams assembling focused kinase inhibitor libraries can prioritize the target compound as a 3-aminopyrazole-based fragment with a crystallographically validated hinge-binding mode (PDB 3KGA) [1]. The methoxyethyl amide side chain provides a synthetically tractable vector for fragment growing or linking strategies targeting the solvent-exposed region of the ATP pocket.

High-Purity Procurement for Sensitive Assays

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence-based kinase assays where impurity-sourced artifacts can invalidate results, the target compound's availability at 98% purity reduces the need for pre-assay purification compared to the 95%-grade 4-amino isomer, saving time and minimizing compound loss during handling.

Regioisomeric Selectivity Profiling

Researchers developing chemical probes to dissect the selectivity determinants of pyrazole-based kinase inhibitors can use the target compound alongside its 4-amino regioisomer to systematically map how amino-group position influences target engagement across a kinase panel. The differential hinge-binding geometry predicted by the 3-amino pharmacophore [1] provides a clear structural hypothesis for divergent selectivity profiles.

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